molecular formula C19H15N5O2S3 B15012704 N-[(E)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]-2-(methylsulfanyl)-1,3-benzothiazol-6-amine

N-[(E)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]-2-(methylsulfanyl)-1,3-benzothiazol-6-amine

Cat. No.: B15012704
M. Wt: 441.6 g/mol
InChI Key: MJVRWGWESRIFNK-UHFFFAOYSA-N
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Description

(E)-1-{4-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-3-NITROPHENYL}-N-[2-(METHYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]METHANIMINE is a complex organic compound characterized by its unique structural features This compound contains multiple functional groups, including an imidazole ring, a nitrophenyl group, and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-{4-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-3-NITROPHENYL}-N-[2-(METHYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]METHANIMINE typically involves multi-step organic reactions. The process begins with the preparation of the individual components, such as the imidazole and benzothiazole derivatives. These components are then coupled through a series of reactions, including nucleophilic substitution and condensation reactions, under controlled conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis on a large scale.

Chemical Reactions Analysis

Types of Reactions

(E)-1-{4-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-3-NITROPHENYL}-N-[2-(METHYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]METHANIMINE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The imidazole and benzothiazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out in solvents like dichloromethane or ethanol, under controlled temperatures and pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro compounds, while reduction can produce amines.

Scientific Research Applications

(E)-1-{4-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-3-NITROPHENYL}-N-[2-(METHYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]METHANIMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of (E)-1-{4-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-3-NITROPHENYL}-N-[2-(METHYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]METHANIMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1-{4-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-3-NITROPHENYL}-N-[2-(METHYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]METHANIMINE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Unlike simpler compounds, its complex structure allows for more specific interactions with biological targets and greater versatility in synthetic applications.

Properties

Molecular Formula

C19H15N5O2S3

Molecular Weight

441.6 g/mol

IUPAC Name

1-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)methanimine

InChI

InChI=1S/C19H15N5O2S3/c1-23-8-7-20-18(23)28-16-6-3-12(9-15(16)24(25)26)11-21-13-4-5-14-17(10-13)29-19(22-14)27-2/h3-11H,1-2H3

InChI Key

MJVRWGWESRIFNK-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1SC2=C(C=C(C=C2)C=NC3=CC4=C(C=C3)N=C(S4)SC)[N+](=O)[O-]

Origin of Product

United States

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